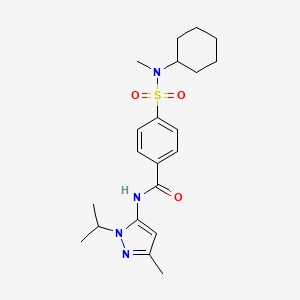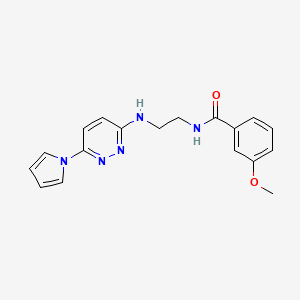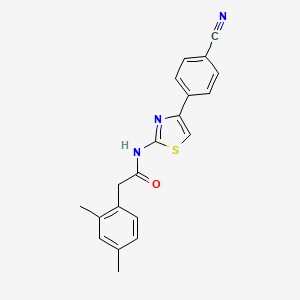![molecular formula C13H15N5O2 B2486771 N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]pyridin-2-carboxamid CAS No. 1797253-31-6](/img/structure/B2486771.png)
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]pyridin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)picolinamide" is a chemical compound that likely belongs to the category of picolinamides, which are known for their versatile chemical properties and potential biological activities. The compound incorporates a pyrimidinyl moiety substituted with a dimethylamino group and a methoxy group, attached to a picolinamide structure.
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including the formation of the pyrimidinyl core, introduction of substituents (such as dimethylamino and methoxy groups), and final coupling with picolinamide. A common approach might involve starting from substituted pyridines or pyrimidines, with subsequent modifications through nucleophilic substitution reactions, amidation, and other suitable chemical transformations (Singh & Singh, 2000).
Molecular Structure Analysis
The molecular structure of compounds in this class typically features a planar pyrimidine ring system that allows for potential π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. The presence of a dimethylamino group could introduce steric and electronic effects that influence the molecule's overall geometry and reactivity (Najafi, Amini, & Ng, 2012).
Chemical Reactions and Properties
Chemically, picolinamides and their derivatives are known for their reactivity towards various reagents, allowing for further functionalization of the molecule. For example, the dimethylamino group can participate in quaternization reactions, while the methoxy group might be involved in substitution reactions under certain conditions (Brown & Teitei, 1965).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can vary significantly based on the nature and position of substituents. The compound's structure suggests potential for moderate to good solubility in organic solvents, given the presence of both polar (picolinamide) and non-polar (dimethylamino) functional groups.
Chemical Properties Analysis
The chemical properties are characterized by the potential for various intermolecular interactions, such as hydrogen bonding due to the amide group, and possible coordination to metal ions through the pyrimidine nitrogen atoms. The electronic effects of the dimethylamino and methoxy groups can influence the electron density distribution across the molecule, affecting its reactivity and interaction with biological targets (Wu & Su, 1997).
Wissenschaftliche Forschungsanwendungen
Katalytische und nicht-katalytische Amidierung von Carbonsäure-Substraten
Diese Verbindung spielt eine bedeutende Rolle bei der Amidierung von Carbonsäure-Substraten . Carboxamide sind ein wesentlicher Bestandteil der organischen und pharmazeutischen Chemie aufgrund ihrer Verwendung bei der Synthese von Peptiden, Lactamen und mehr als 25% der bekannten Medikamente . Sie spielen auch eine führende Rolle bei der Synthese von bioaktiven Produkten mit Antikrebs-, Antimykotika- und Antibakteriellen Eigenschaften .
Synthese von bioaktiven Produkten
Die Verbindung wird bei der Synthese von bioaktiven Produkten mit Antikrebs-, Antimykotika- und Antibakteriellen Eigenschaften verwendet . Dies ist auf die Bedeutung von Carboxamiden bei der Synthese dieser Produkte zurückzuführen .
Katalysator für Acylierungsreaktionen
“N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]pyridin-2-carboxamid” ist ein hochwirksamer Katalysator für Acylierungsreaktionen . Acylierung ist ein wichtiger Prozess in der organischen Chemie, der häufig bei der Herstellung von Pharmazeutika und anderen Chemikalien eingesetzt wird.
Makrolaktamisierung
Die Verbindung wurde bei der Katalyse der Makrolaktamisierung eingesetzt . Makrolaktamisierung ist ein wichtiger Schritt bei der Synthese vieler Naturstoffe und Pharmazeutika, insbesondere solcher, die große Ringstrukturen enthalten.
Synthese von Peptiden und Lactamen
Die Verbindung wird bei der Synthese von Peptiden und Lactamen verwendet . Peptide und Lactame sind wichtig im Bereich der pharmazeutischen Chemie mit Anwendungen von der Medikamentenentwicklung bis hin zur Materialwissenschaft.
Spektralanalyse
Die Verbindung wurde bei der Spektralanalyse verwendet . Dies ist eine Technik, die in der Chemie verwendet wird, um Verbindungen anhand ihrer Wechselwirkung mit verschiedenen Wellenlängen des Lichts zu identifizieren und zu untersuchen.
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-18(2)11-10(8-15-13(17-11)20-3)16-12(19)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXSSSUVNMPHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B2486689.png)



![N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2486695.png)





![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole](/img/structure/B2486709.png)
![2-[4-(4-Bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2486710.png)